Fmoc-Met-OH, also known as Fmoc-L-methionine or N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-methionine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique in chemistry and biochemistry for the creation of peptides and proteins.
Fmoc-Met-OH functions as a protected amino acid []. This means that the reactive amine group (NH2) of the methionine molecule is masked by a bulky group, the Fmoc (Fluorenylmethoxycarbonyl) group, which prevents unwanted side reactions during the synthesis process.
During SPPS, the Fmoc group is selectively removed using a mild acidic treatment, allowing the methionine to react with the next amino acid in the desired sequence. This cycle of deprotection and coupling is repeated until the entire peptide chain is assembled. Fmoc-Met-OH, along with other Fmoc-protected amino acids, plays a crucial role in enabling the controlled and efficient construction of diverse peptides with high purity [].
Fmoc-Met-OH finds applications in various scientific research areas:
Fmoc-Met-OH, also known as N-(fluorenylmethoxycarbonyl)-L-methionine, is a synthetic building block used in solid-phase peptide synthesis (SPPS) [1]. SPPS is a technique for efficiently creating peptides (short chains of amino acids) in a laboratory setting. Fmoc-Met-OH specifically incorporates the amino acid L-methionine into the peptide chain [1]. Methionine is an essential amino acid found in proteins, playing a crucial role in protein structure and function [2].
Fmoc-Met-OH consists of three key structural components:
The combination of these moieties creates a molecule with a complex three-dimensional structure. The Fmoc group is relatively large and hydrophobic, while the methionine side chain is also hydrophobic due to the presence of the methyl groups.
Fmoc-Met-OH can be synthesized through various methods, but a common approach involves reacting L-methionine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) to form the protected amino acid. The free carboxylic acid is then esterified using methanol [1].
(Specific details may vary depending on the synthesis and cleavage methods)
Methionine residues in peptides are susceptible to oxidation due to the presence of the thioether group. During SPPS, scavengers like NH4I (ammonium iodide) might be added to the cleavage cocktail to minimize methionine oxidation [2].
Fmoc-Met-OH itself doesn't have a specific mechanism of action. It functions as a building block for creating peptides, which then exert their biological effects depending on their amino acid sequence and structure.
Fmoc-Met-OH is generally considered a safe handling material but should be handled with care according to standard laboratory practices.
Irritant